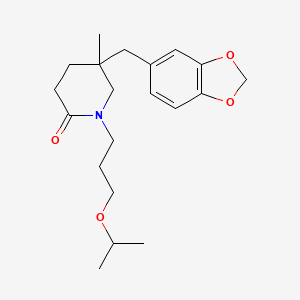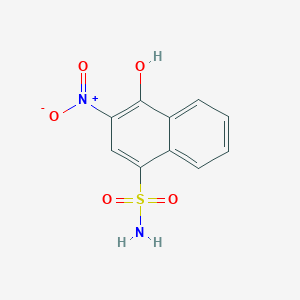
5-(1,3-benzodioxol-5-ylmethyl)-1-(3-isopropoxypropyl)-5-methylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of complex organic molecules, such as the one mentioned, involves understanding their synthesis, molecular structure, chemical reactions, and properties. These compounds often have applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Their detailed study allows for the development of new drugs, materials, and chemical processes.
Synthesis Analysis
Synthesis of complex organic molecules typically involves multi-step organic reactions, starting from simpler molecules. Techniques such as aldol condensation, reduction, and N-alkylation are common. For example, the synthesis of related piperidinyl and benzodioxol derivatives often requires precise control of reaction conditions to achieve high yields and selectivity (Attia et al., 2014).
Molecular Structure Analysis
The molecular structure of organic compounds is typically elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information on the arrangement of atoms within a molecule and its electronic structure, which is crucial for understanding its reactivity and properties. For instance, X-ray crystallography has been used to determine the structure of benzodioxol derivatives, confirming their molecular geometry and conformation (I. Attia et al., 2014).
Aplicaciones Científicas De Investigación
Effects of Enantiomers on Neurotransmitter Release
- Research on compounds related to 3,4-methylenedioxyamphetamine (MDA) and its derivatives has shown that these substances can significantly affect the release of neurotransmitters such as serotonin and dopamine from rat brain slices. This indicates the potential of similar compounds for studying neurotransmitter systems and possibly designing new therapeutic agents (Johnson, Hoffman, & Nichols, 1986).
Advances in Green Chemistry
- A study on the environmentally benign synthesis of organic compounds highlighted a TEMPO-catalyzed alcohol oxidation system. This system utilizes a recyclable hypervalent iodine(III) reagent, demonstrating the potential for developing sustainable chemical processes involving similar compounds (Li & Zhang, 2009).
Synthesis and Evaluation of Serotonin Receptor Activities
- Compounds synthesized for dual 5-HT1A/SSRI activities based on structural strategies involving the serotonin system indicate a method for designing drugs with potential antidepressant effects. This research could guide the synthesis of related compounds with specific receptor targets (Li, Zhang, Zhou, & Liu, 2008).
Anticancer and Antibacterial Properties
- The study of 2-phenyl 1,3-benzodioxole derivatives for their anticancer, antibacterial, and DNA-binding potentials suggests the relevance of structurally related compounds in medicinal chemistry for developing new therapeutic agents with reduced side effects and enhanced activity (Gupta et al., 2016).
Photo-Oxidation Products of Alkyl-Benzenes
- Research on the photo-oxidation products from the reaction of alkyl-benzenes with hydroxyl radicals provides insights into atmospheric chemistry and environmental science, which could inform studies on related compounds and their environmental impacts (Hamilton et al., 2003).
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1-(3-propan-2-yloxypropyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-15(2)23-10-4-9-21-13-20(3,8-7-19(21)22)12-16-5-6-17-18(11-16)25-14-24-17/h5-6,11,15H,4,7-10,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDXEKNWMVZITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1CC(CCC1=O)(C)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzamide](/img/structure/B5591015.png)
![((3R*,4R*)-1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5591025.png)
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5591028.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5591031.png)
![{4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5591039.png)
![2-[4-(2-furoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B5591048.png)
acetic acid](/img/structure/B5591069.png)
![N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide](/img/structure/B5591081.png)
![(1S*,5R*)-3-methyl-6-{5-[(phenylthio)methyl]-2-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5591089.png)
![N-benzyl-4-{[benzyl(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5591092.png)

![{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5591105.png)
![6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5591111.png)
![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-(2-naphthyloxy)piperidine-4-carboxylic acid](/img/structure/B5591113.png)